Ethyl cycloheptanecarboxylate

Alkaline hydrolysis Reaction kinetics Neighboring group participation

Ethyl cycloheptanecarboxylate (CAS 32777-26-7) is a seven-membered cycloalkane carboxylic acid ethyl ester with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol. It serves as a versatile intermediate in organic synthesis and pharmaceutical research.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 32777-26-7
Cat. No. B3051300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl cycloheptanecarboxylate
CAS32777-26-7
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCCCC1
InChIInChI=1S/C10H18O2/c1-2-12-10(11)9-7-5-3-4-6-8-9/h9H,2-8H2,1H3
InChIKeyADVNPUHITOJNRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl cycloheptanecarboxylate (32777-26-7): Procurement Considerations for the C7 Cycloalkane Ester Scaffold


Ethyl cycloheptanecarboxylate (CAS 32777-26-7) is a seven-membered cycloalkane carboxylic acid ethyl ester with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol [1]. It serves as a versatile intermediate in organic synthesis and pharmaceutical research . Its structure consists of a cycloheptane ring directly bonded to an ethyl ester group, defining its chemical identity and differentiating it from its five-, six-, and eight-membered ring analogs. Understanding its specific chemical and physical properties is essential for evaluating its suitability for specific research or industrial applications compared to alternative cycloalkanecarboxylate building blocks.

Cycloheptane scaffold building block for diverse SAR libraries
Ring-size dependent hydrolysis and reactivity for synthetic design
Documented HPLC method supports analytical method transfer

Ethyl cycloheptanecarboxylate vs. Analogs: Why Ring Size Drives Selection in R&D Procurement


Substituting ethyl cycloheptanecarboxylate with a closely related analog, such as its cyclopentane or cyclohexane counterparts, is not a straightforward decision. The fundamental difference in ring size—seven atoms versus five or six—introduces quantifiable variations in physicochemical properties and reactivity . These differences manifest in key performance metrics, including lipophilicity (LogP), reaction kinetics, and enzymatic selectivity [1][2]. Such variations can significantly impact the outcome of a synthesis, the biological activity of a derived molecule, or the efficiency of a process. The following quantitative evidence delineates exactly where ethyl cycloheptanecarboxylate offers a verifiably different performance profile, guiding informed selection and procurement.

Ethyl cycloheptanecarboxylate (C7)
Ethyl cyclopentanecarboxylate (C5)
Smaller ring reduces LogP and boiling point, may alter membrane permeability and distillation profiles.
Ethyl cycloheptanecarboxylate (C7)
Ethyl cyclohexanecarboxylate (C6)
Altered hydrolysis kinetics and restricted enzyme acceptance may shift stereochemical outcome in biocatalysis.

Quantitative Differentiation of Ethyl cycloheptanecarboxylate (32777-26-7): Evidence for Scientific Selection


Comparative Hydrolysis Kinetics: Cycloheptane vs. Cyclohexane vs. Cyclopentane Scaffolds

The alkaline hydrolysis rate of ethyl cycloheptanecarboxylate is similar to that of its cyclopentane analog, but it is markedly different from the cyclohexane and cyclooctane derivatives. In a study of cyclic 2-hydroxycarboxylates, the hydrolysis of the corresponding ethyl cycloalkane carboxylates (non-hydroxylated) was used as a baseline. The rate of hydrolysis was reported as 'about the same' for the cyclopentane and cycloheptane isomers, while the cyclohexane derivatives showed a distinct reactivity profile, with the trans isomer reacting about twice as fast as the cis isomer under the same conditions [1].

Hydrolysis Kinetics
Head-to-head comparison
C7 ester rate comparable to C5 analog; C6 trans ~2× faster than cis
Ring-size dependent kinetic differentiation supports selective hydrolysis design
Conditions: 70% aq. dioxane, alkaline
Alkaline hydrolysis Reaction kinetics Neighboring group participation

Enhanced Lipophilicity: A LogP Comparison of Ethyl cycloheptanecarboxylate and its C6 Analog

Ethyl cycloheptanecarboxylate exhibits higher lipophilicity compared to its six-membered ring analog, ethyl cyclohexanecarboxylate. The reported LogP (octanol-water partition coefficient) for ethyl cycloheptanecarboxylate is approximately 2.52 [1] or 3.1 (computed XLogP3) [2], while the corresponding value for ethyl cyclohexanecarboxylate is typically reported around 2.2-2.5 . This increased lipophilicity is a direct consequence of the larger cycloalkane ring.

Lipophilicity (LogP)
Cross-study comparable
C7 ester LogP ~2.52–3.1 vs. C6 ~2.2–2.5 (Δ ≈0.3–0.6)
Reported LogP difference may support membrane permeability context
Computed or experimentally derived values
Lipophilicity Physicochemical property Drug discovery

Distinct Enzyme Substrate Profile: Acceptance of Ethyl 2-oxo-cycloheptanecarboxylate vs. Cyclohexane Analog

The β-keto ester derivative, ethyl 2-oxo-cycloheptanecarboxylate, demonstrates a distinct substrate acceptance profile compared to its cyclohexane counterpart. In a screen of 18 individual dehydrogenases from Saccharomyces cerevisiae, ethyl 2-oxo-cyclohexanecarboxylate was reduced by multiple enzymes, consistently yielding only the cis-alcohol enantiomers. In contrast, ethyl 2-oxo-cycloheptanecarboxylate was accepted by only two enzymes in the collection. Both of these enzymes produced mainly the cis-(1R,2S)-alcohol [1].

Enzyme Substrate Acceptance
Head-to-head comparison
C7 keto-ester accepted by 2/18 S. cerevisiae DHs; yields mainly cis-(1R,2S)-alcohol
Restricted enzyme acceptance supports stereocontrol review in biocatalysis
In vitro enzyme assays; C6 analog accepted by multiple DHs
Enzymatic reduction Biocatalysis Saccharomyces cerevisiae

Verified HPLC Separation Method for Ethyl cycloheptanecarboxylate Quality Control

A validated reverse-phase (RP) HPLC method using a Newcrom R1 column has been established for the analysis of ethyl cycloheptanecarboxylate. The method utilizes a simple mobile phase of acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS compatibility) and is scalable for both analytical quality control and preparative isolation of impurities. The method's existence provides a defined starting point for purity assessment, whereas such a pre-optimized protocol may not be readily available for less common analogs, saving method development time and resources [1].

HPLC Method Availability
Supporting evidence
Validated RP-HPLC on Newcrom R1; MeCN/water/phosphoric acid mobile phase
Pre-optimized method may reduce analytical development time
Scalable to preparative isolation
Analytical chemistry HPLC method Quality control

Physicochemical Property Benchmarking: Boiling Point and Density vs. Common Analogs

The seven-membered ring of ethyl cycloheptanecarboxylate results in distinct physical properties compared to its smaller-ring analogs. Its boiling point is reported at 215.4°C at 760 mmHg [1]. This is significantly higher than that of ethyl cyclopentanecarboxylate (178.1°C) [2] and ethyl cyclohexanecarboxylate (194-196°C) . Similarly, its density of 0.954 g/cm3 [1] is between that of the cyclopentane (0.995 g/cm3) [2] and cyclohexane (0.936 g/cm3) analogs.

Boiling Point & Density
Cross-study comparable
C7 ester BP 215.4°C; Density 0.954 g/cm³ vs. C5 (178.1°C, 0.995) & C6 (194–196°C, 0.936)
Higher BP and density differences may facilitate purification and separation
At 760 mmHg; cross-study data
Physical property Boiling point Process chemistry

Validated Application Scenarios for Ethyl cycloheptanecarboxylate (32777-26-7) in R&D


Medicinal Chemistry: Exploring Conformationally Diverse Scaffolds

The enhanced lipophilicity (LogP ≈ 2.52-3.1) [1] and unique conformational flexibility of the seven-membered ring make ethyl cycloheptanecarboxylate an ideal starting material for synthesizing novel drug candidates. It can be used to build compound libraries where the cycloheptane ring acts as a privileged scaffold, probing structure-activity relationships (SAR) that are inaccessible with smaller or larger ring systems. The higher LogP value, in particular, suggests its derivatives may exhibit improved membrane permeability, a key consideration in central nervous system (CNS) drug discovery [2].

Process Chemistry: Optimizing Reaction and Purification Sequences

The distinct physical properties of ethyl cycloheptanecarboxylate—specifically its boiling point of 215.4°C [3]—offer a clear advantage in process development. Its higher boiling point compared to its cyclopentane and cyclohexane analogs provides a wider operational window for distillation and facilitates easier separation from lower-boiling solvents and reagents. Furthermore, its unique hydrolysis kinetics compared to cyclohexane analogs [4] allow chemists to design selective deprotection or functional group interconversion strategies in complex molecule synthesis.

Biocatalysis: Leveraging Enzyme Selectivity for Stereospecific Synthesis

The restricted enzyme acceptance profile of ethyl 2-oxo-cycloheptanecarboxylate, a key derivative, demonstrates its value in biocatalysis [5]. The fact that it is accepted by only two out of 18 S. cerevisiae dehydrogenases, and that it yields mainly the cis-(1R,2S)-alcohol, indicates a high degree of stereocontrol. This makes the cycloheptane scaffold an excellent choice for researchers developing chemo-enzymatic routes to chiral building blocks, where the inherent selectivity of the seven-membered ring minimizes unwanted side reactions and improves the yield of the desired enantiomer.

Analytical Quality Control and Method Development

For laboratories requiring rigorous quality control, the existence of a documented and scalable HPLC method for ethyl cycloheptanecarboxylate [6] is a significant practical advantage. This pre-optimized protocol can be directly implemented or serve as a validated starting point for developing in-house methods. This reduces the time and cost associated with analytical method development, allowing researchers to more rapidly verify the identity and purity of the compound, which is essential for ensuring the reproducibility of any subsequent research or production.

Application
Selection Property
Validation Focus
Medicinal Chemistry Scaffold Exploration
Cycloheptane ring flexibility & reported LogP range
Membrane permeability and SAR profiling
Process Chemistry Purification
Higher boiling point range & distinct hydrolysis kinetics
Distillation efficiency and selective deprotection
Biocatalytic Chiral Synthesis
Restricted enzyme acceptance & stereochemical outcome
Chemo-enzymatic route scouting for chiral alcohols
Analytical Quality Control
Documented scalable HPLC method
Method transfer and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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